Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8-2-5-11(6-3-8)7-4-10;;/h8H,2-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIGAYQLCCRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138513-97-8 | |
| Record name | methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride serves as a scaffold for the development of anticancer agents. Its derivatives have shown potential in inhibiting various kinases associated with cancer progression, such as VEGFR-2, ERK-2, and Abl-1. For example, N-(2-aminoethyl)piperidine-4-carboxamide derivatives demonstrated significant anti-proliferative effects against liver cancer cell lines, with an IC50 value of 11.3 μM .
Neurotoxin Inhibition
This compound has also been explored as a potential inhibitor of botulinum neurotoxin serotype A light chain. The structural features of this compound allow it to interact effectively with the neurotoxin, suggesting its utility in developing therapeutic agents against neurotoxic effects .
Synthesis and Chemical Modifications
Synthesis of Linkage Isomers
The compound is utilized in the synthesis of various linkage isomers, particularly in creating complexes such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel. These complexes have applications in materials science and catalysis .
Fluorinated Piperidines
Recent advances in synthetic methodologies have incorporated this compound into the synthesis of fluorinated piperidines. These derivatives are valuable in drug design due to their enhanced biological activity and specificity .
CB1 Receptor Antagonists
The compound has been explored for its potential as a cannabinoid CB1 receptor antagonist. This application is significant due to the role of CB1 receptors in various physiological processes and their implication in conditions like obesity and metabolic disorders .
E-cadherin Restoration
Research indicates that this compound can be involved in synthesizing small molecules that restore E-cadherin expression, which is crucial for reducing invasion in colorectal carcinoma cells. This highlights its potential role in cancer therapeutics aimed at metastasis prevention .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate Dihydrochloride
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate Dihydrochloride
Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate Dihydrochloride
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
- Molecular formula : C₆H₁₀Cl₂N₄O₂·H₂O .
- Molecular weight : 261.10 g/mol .
- CAS Number : 49575-10-2 .
- Key differences : Nitroimidazole core confers antimicrobial properties but introduces instability risks (e.g., nitro group decomposition).
Comparative Analysis Table
Biological Activity
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with an aminoethyl side chain and a carboxylate moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 273.2 g/mol. The presence of both amine and carboxylic acid functional groups contributes to its reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various metabolic pathways. For instance, studies have shown its potential to inhibit the papain-like protease (PLpro) from SARS-CoV, suggesting antiviral properties .
- Cell Cycle Modulation : The compound has been observed to affect cell cycle progression, particularly causing G2/M phase arrest in certain cancer cell lines, which is indicative of its potential as an anticancer agent .
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Key findings include:
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Highly Active |
| Escherichia coli | 0.025 | Active |
These results highlight the compound's potential utility in developing new antibacterial agents.
Anticancer Properties
In studies focusing on cancer cell lines, this compound demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer Cells | 3.0 | Induces G2/M phase arrest |
| Glioblastoma Cells | 1.5 | Induction of apoptosis |
These findings suggest that the compound may be effective in treating specific types of cancer by targeting cell cycle regulation and inducing cell death.
Case Studies
- Ovarian Cancer Treatment : A study investigated the role of microRNAs in ovarian cancer pathogenesis and explored the potential of using this compound as a therapeutic agent. Results indicated that the compound could enhance the efficacy of existing chemotherapy regimens by targeting specific molecular pathways involved in cancer progression .
- Antiviral Applications : The compound's effectiveness against SARS-CoV proteases was evaluated, revealing promising results for developing antiviral therapies. Its ability to selectively inhibit viral replication suggests a potential role in treating viral infections .
Q & A
Q. Why do stability studies show divergent degradation products?
- Methodological Answer : Degradation pathways (hydrolysis vs. oxidation) depend on storage conditions. Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. Compare with forced degradation studies (acid/base/oxidative stress) to map plausible pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
